Cobalt dipalmitate
Description
Significance of Metal Carboxylates in Contemporary Chemistry
Metal carboxylates, often referred to as metal soaps, are a class of compounds formed by the reaction of a metal ion with one or more carboxylic acid molecules. fishersci.atuni.lu In these compounds, a metal ion is bonded to the carboxylate anion (RCOO⁻). fishersci.at Their structure, which combines a metallic center with organic ligands, gives them unique properties that make them highly versatile in numerous chemical fields. fishersci.atuni.lu
In contemporary chemistry, metal carboxylates are significant for several reasons:
The ongoing development of novel synthesis methods and the exploration of new applications continue to underscore the importance of metal carboxylates in driving innovation across science and technology. fishersci.at
Historical Context of Cobalt in Materials and Catalysis Research
The history of cobalt is a journey from an ancient pigment to a strategic modern element. For millennia, cobalt compounds were used to impart a rich blue color to glass and ceramics, with examples found in ancient Egyptian artifacts and Chinese porcelain from the Tang and Ming dynasties. wikidata.orghabitablefuture.org The name "cobalt" originates from the German word "kobold," meaning "goblin," a term used by medieval miners for ores that were difficult to process and released toxic fumes when smelted. wikidata.org
The element itself was first isolated and identified around 1735 by Swedish chemist Georg Brandt, making it the first metal to be discovered since antiquity. wikidata.orghabitablefuture.org However, its significance grew immensely with the industrial revolution and the advancements of the 20th century. nih.gov
In the realm of catalysis, cobalt became a major player with the discovery of the "oxo synthesis" or hydroformylation in 1938 by Otto Roelen. nih.gov This process, which uses cobalt catalysts to convert olefins into aldehydes, remains a cornerstone of industrial organic synthesis. nih.gov Cobalt's catalytic prowess is linked to its ability to exist in multiple oxidation states (commonly +2 and +3) and its rich organometallic chemistry, enabling a wide range of chemical transformations. nih.govatamankimya.com
In materials science, cobalt is a critical component in high-performance alloys, particularly heat-resistant superalloys used in aircraft engines and high-strength permanent magnets. wikidata.orghabitablefuture.org Its unique properties have made it a strategically important material for defense and high-technology sectors. wikidata.org
Scope and Research Trajectories of Cobalt Dipalmitate Studies
This compound, as a specific metal carboxylate, is the focus of targeted research that leverages the properties of both the cobalt center and the long-chain palmitate ligands. Current research trajectories are primarily focused on its application in materials science and catalysis.
Key research areas include:
Future research continues to explore more sustainable and environmentally friendly synthesis methods for this compound and its application in creating novel functional materials and green catalytic systems. americanelements.com
Detailed Research Findings
Synthesis and Characterization
The primary synthesis of this compound involves a metathesis (double displacement) reaction. A common method is the reaction between a soluble cobalt salt, such as cobalt(II) chloride, and the sodium salt of palmitic acid (sodium palmitate). americanelements.comwikipedia.org An alternative approach involves reacting molten palmitic acid first with a base like sodium hydroxide (B78521) to form the sodium salt in situ, followed by the addition of the cobalt salt solution. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures (e.g., 80°C) with agitation to facilitate the precipitation of the this compound product. americanelements.comwikipedia.org
The resulting compound is characterized using various analytical techniques:
The table below summarizes some of the reported physical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Appearance | Pale blue or greenish powder | americanelements.com |
| Molecular Weight | 571.8 g/mol | americanelements.com |
| Melting Point | 109.10 °C | wikipedia.org |
| Decomposition Temperature | >300 °C | wikipedia.org |
Applications in Advanced Research
Catalysis and Polymer Science
In polymer science, cobalt carboxylates like this compound function as effective catalysts. They are particularly known for their role as driers in paints and coatings, where they catalyze the oxidative cross-linking of drying oils. americanelements.com In polymer synthesis, cobalt compounds are used to produce specific types of rubber, such as 1,4-trans-polybutadiene. This compound is also investigated as a pro-oxidant additive. When incorporated into polyolefin films, it can accelerate the material's degradation process when exposed to heat and UV light. wikipedia.org
Precursor for Nanomaterials
A prominent area of current research is the use of this compound as a precursor in the synthesis of cobalt nanoparticles. In the polyol process, this compound is reduced in a high-boiling point alcohol (the polyol) to form metallic cobalt nanoparticles. Researchers have demonstrated that by controlling reaction conditions and using nucleating agents, they can produce cobalt nanoparticles with specific morphologies, such as nanorods or platelets. These tailored nanoparticles are being studied for advanced applications in catalysis and magnetic materials.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14582-18-4 |
|---|---|
Molecular Formula |
C16H31CoO2+ |
Molecular Weight |
314.35 g/mol |
IUPAC Name |
cobalt(2+);hexadecanoate |
InChI |
InChI=1S/C16H32O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
InChI Key |
MXOPZYMTIDUJHL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Other CAS No. |
14582-18-4 |
Origin of Product |
United States |
Coordination Chemistry and Ligand Field Theory of Cobalt Dipalmitate Analogues
Ligand Design and Coordination Environment in Cobalt Carboxylates
Carboxylate Binding Modes and Stereochemistry
The carboxylate group (RCOO⁻) is a versatile ligand capable of coordinating to metal ions in numerous ways. With two oxygen donor atoms, each having lone pairs of electrons, it can adopt as many as 13 different binding modes. In the context of cobalt(II) chemistry, at least 11 of these have been identified. researchgate.net This diversity in coordination leads to a wide array of molecular architectures. researchgate.net
Common binding modes include:
The specific binding mode adopted depends on several factors, including the steric bulk of the carboxylate, the nature of other ligands in the coordination sphere, and the reaction conditions. The difference in the symmetric and asymmetric stretching frequencies of the carboxylate group in infrared spectroscopy can often be used to infer the coordination mode. mdpi.com
The stereochemistry around the cobalt center in these complexes is also diverse. Octahedral, tetrahedral, and square planar geometries are all observed. For instance, in cobalt(II) complexes with pyridine (B92270) carboxylates, the cobalt ion is often found in a distorted octahedral environment. tandfonline.comcdnsciencepub.com Similarly, cobalt(II) complexes with N-alkylglycinates typically exhibit a monomeric structure with an octahedral geometry around the cobalt ion. rsc.org
Influence of Alkyl Chain Length on Coordination Spheres
The length of the alkyl chain in cobalt carboxylates, such as the palmitate chain in cobalt dipalmitate, significantly influences the solid-state structure and properties of the complexes. Long alkyl chains introduce hydrophobic interactions, which can lead to the formation of layered or lamellar structures. sibran.ru
In a study of cobalt(II) dicarboxylates, it was found that increasing the alkyl chain length leads to a more ordered, two-dimensional layered structure. sibran.ru These layers are often separated by the interdigitated alkyl chains, creating a hydrophobic region, while the cobalt ions and carboxylate groups form a hydrophilic layer. The coordination environment around the cobalt ion can also be affected. For example, in a series of cobalt(II) complexes with carboxylate-appended bispicolylamine ligands, varying the length of the alkyl linker between the carboxylate and the tertiary amine resulted in different metal topologies and nuclearities, ranging from mononuclear to tetranuclear structures. iitm.ac.in
The length of the alkyl chain can also impact the solubility of the complexes, with longer chains generally increasing solubility in nonpolar organic solvents. vulcanchem.com Furthermore, the stability of the coordination complexes can be influenced by the steric hindrance imposed by the alkyl chains. researchgate.net
Cobalt Oxidation States and Electronic Configurations in Complexes
Cobalt can exist in several oxidation states, with Co(II) and Co(III) being the most common in coordination complexes. nih.gov The oxidation state and the resulting electronic configuration have a profound impact on the geometry and magnetic properties of the complex.
Co(II) Coordination Architectures
Cobalt(II) has a d⁷ electronic configuration. In its complexes, it can adopt either a high-spin or low-spin state, depending on the ligand field strength. With carboxylate ligands, which are generally weak-field ligands, Co(II) complexes are typically high-spin.
The coordination geometry of Co(II) in carboxylate complexes is varied. Octahedral and tetrahedral geometries are the most prevalent, although five-coordinate complexes are also known. researchgate.net
The versatility of the carboxylate ligand allows for the formation of a wide range of Co(II) coordination architectures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. researchgate.netacs.org
Co(III) Coordination Architectures
Cobalt(III) has a d⁶ electronic configuration and its complexes are almost exclusively low-spin. This is because the larger crystal field splitting energy for a +3 ion compared to a +2 ion favors spin pairing. Low-spin d⁶ complexes are diamagnetic and typically adopt an octahedral geometry. researchgate.net
The synthesis of Co(III) carboxylate complexes often involves the oxidation of a Co(II) precursor. For example, the reaction of [CoII(acac)₂] with benzoyl peroxide yields [CoIII(acac)₂(O₂CPh)], a mononuclear Co(III) complex with an octahedral coordination geometry. researchgate.netrsc.org
In Co(III) carboxylate complexes, the cobalt center is typically surrounded by six donor atoms in an octahedral arrangement. These can be from carboxylate ligands as well as other co-ligands. For instance, in a dimeric Co(III) complex with a tetra-azamacrocycle containing a pendant carboxylate group, each cobalt(III) ion is octahedrally coordinated to four nitrogen atoms of the macrocycle, a carboxylate oxygen from the other half of the dimer, and a water molecule. rsc.org Similarly, six-coordinate Co(III) complexes with Schiff-base imine-oxime ligands and amino acid co-ligands exhibit an octahedral geometry where the amino acid binds through its amine and carboxylate groups. uobaghdad.edu.iq
Coordination Geometries of Co(II) and Co(III) Carboxylate Complexes
| Oxidation State | d-Electron Configuration | Common Geometries | Spin State | Example Complex |
|---|---|---|---|---|
| Co(II) | d⁷ | Octahedral, Tetrahedral | High-spin | [Co(nic)₂(H₂O)₄] tandfonline.com |
| Co(III) | d⁶ | Octahedral | Low-spin | [Co(acac)₂(O₂CPh)] researchgate.netrsc.org |
Lower and Higher Oxidation State Cobalt Coordination
While Co(II) and Co(III) are the most common, cobalt can also exist in lower oxidation states like Co(I) (d⁸) and Co(0) (d⁹), as well as the rarer higher oxidation state of Co(IV) (d⁵). nih.gov
Lower Oxidation States: Cobalt(I) complexes, with a d⁸ electron configuration, often favor a square planar geometry, especially with strong-field ligands. ku.ac.ke The synthesis of such complexes can be challenging but has been achieved, for instance, through the reduction of Co(II) or Co(III) precursors. ku.ac.ke While less common with simple carboxylates, Co(I) complexes can be stabilized by ligands like phosphines and cyanides. ku.ac.ke
Higher Oxidation States: The Co(IV) oxidation state is rare and typically requires highly electronegative donor atoms like oxygen or fluorine to be stabilized. While not extensively documented for simple carboxylates like dipalmitate, the potential for such high oxidation states exists in specific ligand environments.
The study of these less common oxidation states in the context of carboxylate coordination chemistry remains an active area of research, with potential applications in catalysis and materials science.
Compound Information Table
Ligand Field Stabilization and Geometric Distortions
The electronic configuration of the cobalt(II) ion, a d⁷ metal, is central to understanding the coordination chemistry and geometric properties of its complexes, including analogues of this compound. In a typical octahedral coordination environment, as is often the case for cobalt(II) carboxylates, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a high-spin d⁷ ion like Co(II), the electron configuration is t₂g⁵eg².
The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to this splitting in a ligand field compared to a spherically symmetrical field. The LFSE for a high-spin octahedral d⁷ complex is calculated as:
LFSE = (5 × -0.4 Δₒ) + (2 × +0.6 Δₒ) = -2.0 Δₒ + 1.2 Δₒ = -0.8 Δₒ
| d-electron configuration | Octahedral Field Configuration | LFSE Calculation | LFSE Value | Unpaired Electrons |
| d⁷ | t₂g⁵eg² | (5 x -0.4Δₒ) + (2 x 0.6Δₒ) | -0.8Δₒ | 3 |
Metal-Ligand Interactions in Bio-inspired Systems
The study of metal-ligand interactions in cobalt complexes with carboxylate ligands, such as dipalmitate, is crucial for the development of bio-inspired systems that mimic the function of metalloenzymes. mdpi.comacs.org In nature, cobalt is an essential trace element, most famously as the core of vitamin B₁₂, where it is coordinated by a corrin (B1236194) ring. beilstein-journals.org However, non-corrin cobalt-containing enzymes also exist, and many metalloproteins feature active sites where metal ions are coordinated by carboxylate-containing amino acid residues like aspartate and glutamate. researchgate.net These natural systems provide a blueprint for designing synthetic catalysts. mdpi.com
Bio-inspired molecular catalysts often utilize cobalt in conjunction with carboxylate ligands to perform a variety of chemical transformations, including water oxidation and carbon dioxide reduction. researchgate.net The carboxylate ligands play several key roles in these systems. Their negatively charged oxygen atoms are effective at stabilizing the high oxidation states of cobalt that are often required during a catalytic cycle. mdpi.com Furthermore, the geometry and electronic properties of the metal center can be fine-tuned by the specific type of carboxylate ligand used and its coordination mode (monodentate, bidentate, bridging). mdpi.com
For example, a bio-inspired trinuclear cobalt complex featuring pyridinedicarboxylate ligands has been shown to catalyze both water oxidation and CO₂ reduction. researchgate.net The design of this complex, with its mix of cobalt(II) and cobalt(III) centers and a coordinated water molecule, is inspired by the oxygen-evolving complex (OEC) of photosystem II, where carboxylate bridges are known to be important for function. researchgate.net The flexible coordination of the carboxylate ligands facilitates the necessary electronic and structural changes during catalysis.
Another area of interest is the development of bio-inspired systems for molecular recognition. Dinuclear cobalt(II) complexes with carboxylate-rich ligands have been synthesized to model the active sites of sugar-metabolizing enzymes like xylose isomerase. acs.org These synthetic complexes have demonstrated the ability to bind to sugars such as D-glucose and D-xylose in aqueous solution, mimicking the initial substrate-binding step in enzymatic catalysis. acs.org The interaction is driven by the coordination of the sugar's hydroxyl groups to the cobalt centers, a process facilitated by the surrounding carboxylate-rich ligand framework.
The secondary coordination sphere, which includes non-covalently interacting groups in the vicinity of the metal's primary ligand shell, is also a critical element in bio-inspired design. nih.gov In enzyme active sites, these interactions help to position the substrate, stabilize transition states, and shuttle protons and electrons. nih.gov In synthetic analogues, incorporating features like hydrogen-bond donors or specific steric bulk into the ligand framework—principles that can be applied to long-chain carboxylates like palmitate—can significantly influence the reactivity and selectivity of the cobalt center. researchgate.net The long hydrocarbon chains of dipalmitate, for instance, could create a hydrophobic pocket around the cobalt center, influencing its interaction with substrates in a biomimetic fashion.
Catalytic Applications and Reaction Mechanisms of Cobalt Dipalmitate and Cobalt Based Catalysts
Heterogeneous Catalysis Initiated by Cobalt Dipalmitate or Cobalt-Doped Systems
Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, is fundamental to many industrial chemical processes. Cobalt-based materials, including those derived from or doped with cobalt compounds, are effective heterogeneous catalysts for a variety of reactions.
Peroxymonosulfate (B1194676) Activation for Environmental Remediation
Cobalt-mediated activation of peroxymonosulfate (PMS) is a widely researched advanced oxidation process (AOP) for degrading organic pollutants in water. nih.govacs.orgx-mol.net Heterogeneous cobalt-based catalysts are favored to prevent issues associated with soluble cobalt, such as metal leaching. nih.govacs.org The catalytic mechanism hinges on the ability of cobalt to efficiently activate PMS to generate highly reactive species. acs.orgx-mol.net
The activation process is primarily driven by the redox cycle of cobalt ions (Co²⁺/Co³⁺) at the catalyst's surface. acs.orgmdpi.com Co²⁺ sites on the catalyst react with PMS (HSO₅⁻) to produce powerful sulfate (B86663) radicals (•SO₄⁻). mdpi.com Concurrently, Co³⁺ can be reduced back to Co²⁺ by PMS, which in turn forms peroxymonosulfate radicals (•SO₅⁻). mdpi.com
Recent studies have highlighted that besides free radicals, high-valent cobalt-oxo species (Co(IV)=O) can be formed and act as a dominant oxidizing agent in some systems. pnas.org The formation of Co(IV)=O is promoted by strategies like oxygen-doping in cobalt single-atom catalysts, which modulates the electronic structure of the cobalt center and enhances its interaction with PMS. pnas.org The efficiency of these catalysts can be significantly improved by using doped systems. For instance, cobalt-doped black TiO₂ nanotubes have demonstrated superior performance in activating PMS. nih.govacs.org The presence of oxygen vacancies and a higher electronic conductivity in these materials enhance the bonding with PMS and facilitate the electron transfer necessary for its activation. nih.govacs.org Similarly, cobalt-doped hydrochar derived from algae has been shown to be an effective PMS activator, where the doped cobalt ions are the primary active sites for generating radicals. mdpi.com
The key steps in the mechanism can be summarized as:
Adsorption and Electron Transfer : PMS molecules adsorb onto the surface of the cobalt-based catalyst. The electronic properties of the catalyst are crucial for this step. acs.org
Generation of Reactive Species : Electron transfer between the catalyst (specifically Co²⁺ sites) and PMS leads to the cleavage of the O-O bond in PMS, generating reactive species like •SO₄⁻ and •OH. mdpi.com
Redox Cycling : The cobalt catalyst is regenerated through a redox cycle, allowing it to participate in multiple activation cycles. For example, Co³⁺ is reduced back to Co²⁺. acs.orgmdpi.com
Non-radical Pathways : In certain catalyst designs, non-radical pathways involving species like singlet oxygen (¹O₂) or surface-bound high-valent metal-oxo species can also play a significant, or even dominant, role in the degradation of pollutants. pnas.orgnih.gov
Fischer-Tropsch Synthesis using Supported Cobalt Nanocatalysts
Fischer-Tropsch synthesis (FTS) is a cornerstone of gas-to-liquid (GTL) technology, converting synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons. nih.gov Cobalt-based catalysts are preferred for this process when using natural gas-derived syngas due to their high activity, selectivity towards long-chain hydrocarbons, and low activity in the competing water-gas shift reaction. nih.govresearchgate.net The catalysts typically consist of cobalt nanoparticles dispersed on a high-surface-area support like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or carbon materials such as carbon nanotubes (CNTs). researchgate.netbham.ac.ukresearchgate.net
The reaction mechanism of FTS on cobalt catalysts is complex and involves multiple elementary steps: nih.gov
Adsorption : Reactant molecules (CO and H₂) adsorb onto the surface of the cobalt nanoparticles.
CO Activation and Dissociation : The adsorbed CO molecule is activated and its strong C-O bond is cleaved. This is often considered a rate-determining step. Two main pathways are debated: direct dissociation (CO* → C* + O) and H-assisted dissociation (CO + H* → HCO* → CH* + O*). researchgate.net The H-assisted pathway is increasingly considered the principal route on cobalt catalysts under typical FTS conditions. researchgate.net
Monomer Formation : The surface carbon species (C) are sequentially hydrogenated to form CHx monomers (e.g., CH₂), which are the building blocks for hydrocarbon chain growth. nih.govresearchgate.net
Chain Growth (Polymerization) : The CHx monomers polymerize by inserting into growing alkyl chains on the catalyst surface. nih.govresearchgate.net The probability of chain growth versus termination determines the product distribution.
Chain Termination and Desorption : The growing hydrocarbon chains terminate through hydrogenation or dehydrogenation, desorbing from the surface as paraffins or olefins, respectively.
The performance of supported cobalt nanocatalysts is highly dependent on their physical and chemical properties. The choice of support material can influence the dispersion, reducibility, and size of the cobalt particles. researchgate.netresearchgate.net For example, using carbon nanotubes as a support can lead to higher dispersion and smaller cobalt particle sizes compared to traditional supports, enhancing CO conversion. researchgate.net The size of the cobalt nanoparticles is also a critical parameter; a decrease in particle size has been shown to increase catalytic activity, which is linked to the improved reducibility of smaller nanoparticles. magnusgroup.org
Hydrodeoxygenation of Lipids to Alcohols
The catalytic hydrodeoxygenation (HDO) of lipids, such as fatty acids, is a promising route for producing biofuels and valuable chemicals from renewable biomass. mdpi.commdpi.com Cobalt-based catalysts have gained attention for these reactions due to their ability to activate hydrogen and facilitate the removal of oxygen. mdpi.com
A key reaction pathway in the conversion of fatty acids is their selective hydrogenation to fatty alcohols. This transformation requires catalysts that can efficiently hydrogenate the carboxylic acid group without extensive cleavage of the C-C backbone. Research has shown that carbon-coated cobalt catalysts can exhibit excellent performance for the selective HDO of lipids to alcohols. mdpi.comresearchgate.net
The mechanism on these catalysts is thought to involve several key features:
Synergistic Co⁰ and CoO Sites : The high performance is often attributed to the coexistence of metallic cobalt (Co⁰) and cobalt oxide (CoO) on the catalyst surface. mdpi.comresearchgate.net CoO species with oxygen vacancies are believed to be beneficial for the adsorption and activation of hydrogen, which is often the rate-determining step in the HDO reaction. mdpi.com
Optimized Substrate Adsorption : A carbon coating on the cobalt particles can optimize the adsorption energy between the catalyst and the lipid molecules. mdpi.comresearchgate.net This facilitates the reaction and the subsequent desorption of the alcohol product.
Reaction Pathway : The general pathway for the HDO of a fatty acid to an alcohol involves the hydrogenation of the carboxylic acid group. This contrasts with other HDO pathways that lead to alkanes via decarbonylation or decarboxylation, which involve C-C bond cleavage. tandfonline.com Bifunctional catalysts, such as Co-doped MoO₂ supported on carbon nanotubes, can also be highly effective, where different sites on the catalyst may perform different roles in the reaction sequence. rsc.org
Kinetic studies suggest that hydrogen activation is a critical part of the rate-determining step for this transformation. mdpi.comresearchgate.net The stability of the catalyst is also crucial, and the carbon coating can serve to inhibit the oxidation and agglomeration of the active cobalt particles, leading to a more durable catalyst. mdpi.com
Homogeneous Catalysis Mediated by Organocobalt Complexes
Organocobalt complexes are versatile mediators of a range of chemical transformations in homogeneous catalysis, where the catalyst and reactants are in the same phase.
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts an alkene, carbon monoxide, and hydrogen into an aldehyde containing one more carbon atom than the original alkene. tsijournals.com This reaction is a prime example of homogeneous catalysis, traditionally employing cobalt catalysts. utexas.edu The active catalytic species is hydridocobalt tetracarbonyl (HCo(CO)₄), which is typically formed in situ from a precatalyst like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgacs.org
The mechanism of cobalt-catalyzed hydroformylation was elucidated by Heck and Breslow and involves a well-established catalytic cycle:
Catalyst Activation and Alkene Coordination : The cycle begins with the dissociation of a CO ligand from HCo(CO)₄ to create a vacant coordination site, allowing the alkene to bind. wikipedia.orgwikipedia.org
Migratory Insertion (Hydride) : The coordinated alkene undergoes a migratory insertion into the cobalt-hydride bond, forming an alkyl-cobalt tricarbonyl complex. wikipedia.orglibretexts.org This step determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl chain.
CO Coordination : Another molecule of CO coordinates to the cobalt center, regenerating an 18-electron complex, the alkyl-cobalt tetracarbonyl. wikipedia.orgacs.org
Migratory Insertion (Carbonyl) : The alkyl group then undergoes a migratory insertion into a cobalt-carbonyl bond, forming an acyl-cobalt tricarbonyl complex. wikipedia.orglibretexts.org
Product Formation : The final step involves the reaction with H₂. This can occur via oxidative addition of H₂ to the acyl-cobalt complex, followed by reductive elimination of the aldehyde product, which regenerates the active catalyst HCo(CO)₄. wikipedia.orgacs.org This hydrogenolysis step is often the rate-limiting step of the entire cycle. libretexts.org
Pauson-Khand Cycloaddition
The Pauson-Khand reaction (PKR) is a powerful synthetic method for constructing five-membered rings. It is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and a molecule of carbon monoxide to form an α,β-cyclopentenone. wikipedia.orglibretexts.org The reaction was discovered by Ihsan Khand and Peter Pauson and is classically mediated by a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgmdpi.com
The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the following key steps: wikipedia.orguwindsor.ca
Alkyne Complex Formation : The reaction initiates with the formation of a stable, tetrahedral alkyne-hexacarbonyl dicobalt complex from the reaction of an alkyne with Co₂(CO)₈. tcichemicals.com This complex is often stable enough to be isolated.
Alkene Coordination : Dissociation of a CO ligand from the alkyne-cobalt complex creates a vacant site for the alkene to coordinate. wikipedia.orguwindsor.ca The coordination of the alkene is often the rate-determining step. mdpi.com
Metallacycle Formation : The coordinated alkene then inserts into one of the cobalt-carbon bonds of the alkyne unit. This forms a five-membered metallacycle, a cobaltacyclopentene intermediate. wikipedia.org
CO Insertion : A migratory insertion of a carbonyl ligand into a cobalt-carbon bond of the metallacycle occurs, expanding the ring to a six-membered cobaltacycle. libretexts.orguwindsor.ca
Reductive Elimination : The final step is a reductive elimination process that extrudes the cobalt moiety and forms the C-C bond that closes the cyclopentenone ring, yielding the final product. wikipedia.orglibretexts.org
While originally a stoichiometric reaction, catalytic versions of the Pauson-Khand reaction have been developed. researchgate.netcapes.gov.br These advancements often involve the use of additives or different transition metal catalysts to improve efficiency and yield. wikipedia.org The intramolecular version of the reaction is particularly useful in organic synthesis for rapidly building molecular complexity in the construction of natural products. libretexts.org
Hydrogen Evolution Catalysis
Cobalt is a promising element for the hydrogen evolution reaction (HER) due to its natural abundance, low cost, and a minimal energy barrier for hydrogen adsorption. researchgate.netrsc.org A variety of cobalt-based compounds, including sulfides, phosphides, carbides, borides, and oxides, have been the subject of extensive research for this application. researchgate.netrsc.org In many of these systems, a metallic cobalt center serves as the active site for the reaction. researchgate.net
To enhance the electrochemical performance and industrial viability of cobalt-based HER catalysts, several strategies are employed. researchgate.net These include:
Structural Engineering: Modifying the physical form of the catalyst to increase active surface area. researchgate.netrsc.org
Defect Engineering: Introducing defects into the catalyst's crystal structure to create more active sites. researchgate.netrsc.org
Doping: Incorporating other elements to tune the electronic properties of the cobalt center. researchgate.netrsc.org
The design of polypyridyl cobalt complexes for HER has also received significant attention. nih.gov Research indicates that these complexes can operate through different pathways, such as the electron transfer (E)-chemical proton transfer (C)-electron transfer (E)-chemical proton transfer (C) pathway. nih.gov
Butadiene Polymerization
Cobalt-based catalysts, often of the Ziegler-Natta type, are highly effective for the polymerization of 1,3-butadiene. mdpi.com These catalytic systems typically involve a cobalt compound activated by an organoaluminum co-catalyst, such as methylaluminoxane (B55162) (MAO) or ethylaluminum sesquichloride. mdpi.comresearchgate.netresearchgate.net While this compound can be used as a soluble cobalt source, various other cobalt complexes are also employed.
The generally accepted mechanism posits that the growing polymer chain is attached to the cobalt metal center through a terminal allyl group, which can be in either a η¹ or η³ coordination mode and have a syn- or anti-configuration. mdpi.com The microstructure of the resulting polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-vinyl) is heavily influenced by the nature of the ligands on the cobalt center and the choice of co-catalyst. mdpi.comresearchgate.net For instance, the addition of carbon disulfide (CS₂) to certain cobalt-organoaluminum systems can yield highly syndiotactic 1,2-polybutadiene, while other systems favor the formation of cis-1,4-polybutadiene. researchgate.netcolab.ws Cationic cobalt(II) compounds have also demonstrated high catalytic activities for butadiene polymerization upon activation. researchgate.net
Mechanistic Investigations of Cobalt-Catalyzed Processes
Elucidation of Active States and Intermediates
Understanding the active state and key intermediates in cobalt-catalyzed reactions is crucial for optimizing catalyst design and performance. These species are often transient and highly dependent on the specific reaction, substrates, and conditions.
Heterogeneous Catalysis: In the dry reforming of methane (B114726) using a Co-CeO₂ catalyst, in-situ studies have shown that the active phase consists of a majority of metallic cobalt (Co⁰) with a small amount of cobalt(II) oxide (CoO), all supported on partially reduced ceria (Ce³⁺/Ce⁴⁺). osti.gov
Homogeneous Catalysis: In cobalt-catalyzed hydrogenation reactions, mechanistic studies support a pathway involving alkene and hydrido cobaltates as the active catalyst species. scispace.com For C(sp²)-H borylation reactions, the catalyst resting state has been identified as a trans-cobalt(III) dihydride boryl complex. acs.org In other C-H functionalization reactions, cobalt(III) complexes have been identified, sometimes as a resting state rather than a key intermediate in the catalytic cycle. mdpi.com Computational studies have also been instrumental, for example, in proposing cationic cobalt complexes as the true catalytically active species in certain cyclotrimerization reactions. jku.at
Table 1: Examples of Identified Cobalt Intermediates in Various Catalytic Reactions
| Catalytic Reaction | Identified Intermediate/Active State | Method of Identification | Reference(s) |
|---|---|---|---|
| Dry Reforming of Methane | Metallic Co and CoO on reduced CeO₂ | In-situ XRD, AP-XPS | osti.gov |
| Alkene Hydrogenation | Alkene and hydrido cobaltates | Mechanistic Studies, Isolation | scispace.com |
| C(sp²)-H Borylation | trans-cobalt(III) dihydride boryl | Mechanistic Studies | acs.org |
| C-H Iodination | Co(III) complex (resting state) | Isolation and Reactivity Studies | mdpi.com |
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental mechanism in a wide array of cobalt-catalyzed transformations, allowing for the transfer of both a proton and an electron, often avoiding high-energy intermediates. nih.govnih.gov
PCET pathways are particularly critical in electrocatalysis. researchgate.net In the reduction of CO₂ to methanol (B129727) catalyzed by immobilized cobalt phthalocyanine, the process relies on a series of six-proton, six-electron transfers. nih.gov Density functional theory (DFT) calculations show that immobilization on a conductive support like graphene can fundamentally alter the PCET mechanism, influencing whether the steps are sequential or concerted. nih.govacs.org A concerted PCET is defined in these systems as a mechanism where the protonation of an intermediate is accompanied by electron abstraction from the support to the adsorbate without forming a stable intermediate. acs.org
Similarly, in the hydrogen evolution reaction (HER), PCET is often involved. nih.gov For example, the formation of a [CoII(L)-H]⁺ intermediate in certain cobalt complex families has been observed to occur via PCET. nih.gov The concept of PCET has also been applied to rationalize mechanisms in cobalt-catalyzed C-H activation, where it can be the preferred pathway over a concerted metalation-deprotonation (CMD) mechanism. nih.govrsc.orggoettingen-research-online.de
Substrate Adsorption and Activation Studies
The initial steps of any catalytic cycle involve the adsorption and subsequent activation of the substrate on the catalyst surface or at the metal center. mdpi.com
Influence of Catalyst Phase: The crystalline phase of a cobalt catalyst can significantly affect its interaction with substrates. mdpi.com DFT calculations have shown that 5-hydroxymethylfurfural (B1680220) (HMF) molecules adsorb more strongly on the hexagonal close-packed (HCP) phase of cobalt than on the face-centered cubic (FCC) phase. mdpi.com This stronger adsorption facilitates the activation of the C=O group in the HMF molecule and leads to a lower activation energy for hydrogenation. mdpi.com
Direct Observation: Under ultrahigh vacuum conditions, the interaction of carbon monoxide with Co₃O₄(111) thin films has been studied directly. u-szeged.hu At low temperatures and coverage, CO was found to bind to the surface Co²⁺ ions. u-szeged.hu
Substrate-Induced Activation: Some modern cobalt pre-catalysts are designed to be bench-stable and are activated in-situ by the substrate itself, which removes the need for external chemical reductants. researchgate.net For instance, certain cobalt(II) bis(carboxylate) complexes are activated for alkene hydrosilylation by the silane (B1218182) reagent. researchgate.net
Chelation-Assisted Activation: In many homogeneous C-H activation reactions, a directing group on the substrate coordinates to the cobalt center, facilitating the cleavage of a specific C-H bond. chim.it
Role of Support and Promoters in Catalytic Activity
The support can influence the dispersion of cobalt particles, the metal-support interaction, and the catalyst's lifetime. researchgate.netrsc.orgmdpi.com Different supports like alumina (Al₂O₃), silica (SiO₂), and titania (TiO₂) show varying effectiveness depending on the reaction and conditions. researchgate.net For example, in one study, Al₂O₃ was a more effective support for a cobalt catalyst at 700°C, while silica performed better at 550°C. researchgate.net Strong metal-support interactions, such as those observed between cobalt and barium zirconate (BaZrO₃), can enhance catalytic activity compared to weaker interactions seen with supports like γ-Al₂O₃. acs.org
Promoters are added in small quantities to enhance specific properties of the catalyst. mdpi.comscielo.org.za Noble metals like platinum (Pt), ruthenium (Ru), and rhenium (Re) are often used to facilitate the reduction of cobalt oxides to the catalytically active metallic Co⁰ state at lower temperatures. scielo.org.zantnu.no Other promoters can have structural or electronic effects. researchgate.netnih.gov For instance, manganese (Mn) can improve the dispersion of cobalt and enhance selectivity towards long-chain hydrocarbons in Fischer-Tropsch synthesis. researchgate.net The addition of sodium (Na) and sulfur (S) has been shown to act as electronic promoters on the cobalt surface, significantly reducing methane formation and improving selectivity towards desired products. nih.gov
Table 2: Effects of Common Promoters on Cobalt Catalysts
| Promoter | Primary Effect(s) | Example Application | Reference(s) |
|---|---|---|---|
| Pt, Ru, Re | Facilitate reduction of cobalt oxides, increase Co⁰ sites | Fischer-Tropsch Synthesis | mdpi.comscielo.org.zantnu.no |
| Mn | Improve metal dispersion, enhance C₅+ selectivity | Fischer-Tropsch Synthesis | researchgate.net |
| K, Zr | Facilitate catalyst reducibility | CO Hydrogenation | researchgate.net |
Catalytic Activity and Selectivity Control
The effectiveness of a cobalt catalyst is determined not only by its activity in accelerating a chemical reaction but also by its ability to selectively produce a desired product. This control over the reaction outcome is intricately linked to the molecular environment of the cobalt center, which is primarily dictated by the ligands attached to it. Furthermore, the long-term performance and viability of a catalytic process depend on the catalyst's stability and its resistance to leaching into the reaction medium.
Influence of Ligand Structure on Reaction Selectivity
The structure of ligands—organic molecules that bind to the central cobalt atom—plays a crucial role in determining the selectivity of cobalt-catalyzed reactions. By systematically modifying the electronic properties (how electron-rich or -poor a ligand is) and steric properties (the size and shape of the ligand), chemists can fine-tune the catalyst's behavior to favor specific reaction pathways and products. osti.gov This principle is fundamental in designing catalysts for a wide range of transformations, from the synthesis of polymers and fine chemicals to the production of bulk aldehydes.
The electronic and steric characteristics of ligands directly influence the geometry and reactivity of the active catalytic species. wikipedia.org For instance, in the hydroformylation of alkenes, modifying a cobalt carbonyl catalyst with phosphine (B1218219) ligands can significantly increase the selectivity towards desired linear aldehydes over branched isomers. osti.gov This is attributed to the steric bulk of the phosphine ligands, which favors the approach of the reactant molecule in a specific orientation. wikipedia.org
Research has demonstrated this principle across various ligand types and reactions:
Phosphine Ligands: In the cobalt-catalyzed hydrovinylation of 1,3-dienes, the bite angle of bidentate phosphine ligands is a critical factor. Ligands with large bite angles, such as DPPP, result almost exclusively in the Z-isomer of the product, while ligands with a narrow bite angle, like DPPM, yield the E-isomer. mdpi.com Similarly, in the hydroformylation of 1-dodecene, the choice of bicyclic phosphine ligands derived from limonene (B3431351) was shown to control the ratio of linear to branched alcohol products, with linearities ranging from 54% to 71% depending on the ligand's substituent. rsc.org
Nitrogen-Based Ligands: The structure of nitrogen-containing ligands has a profound impact on selectivity. In the hydrosilylation of olefins, the composition of cobalt complexes and their subsequent catalytic properties are affected by the arrangement of hydrogen bond donors on Schiff base ligands. fishersci.no For the copolymerization of propylene (B89431) oxide and carbon dioxide, (salcy) ligands (a type of Schiff base) provide superior activity and regioselectivity compared to other structures. wikipedia.org Furthermore, in the hydroboration of terminal alkynes, a cobalt catalyst paired with a specific CNC-pincer ligand achieved a 99% yield with high E/Z selectivity (98:2). csic.es
N-Heterocyclic Carbene (NHC) Ligands: The choice of auxiliary ligands on an NHC-cobalt complex can act as a switch for its catalytic function. When paired with a labile acetylacetonate (B107027) (acac) ligand, the cobalt complex promotes the cyclotrimerization of alkynes. fishersci.ca In contrast, using a rigid pentamethyl cyclopentadienyl (B1206354) (Cp*) ligand directs the reaction towards hydroboration, yielding a completely different product. fishersci.ca
This control allows for regiodivergent synthesis, where different products can be obtained from the same starting materials simply by changing the ligand on the cobalt catalyst. For example, the hydrosilylation of isoprenes can be directed to either 4,1- or 2,1-adducts by modifying the steric hindrance of the imine ligand used. fishersci.ca
Table 1: Influence of Ligand Structure on Cobalt Catalyst Selectivity
| Ligand Type | Reaction | Substrate | Key Structural Feature | Effect on Selectivity | Reference(s) |
|---|---|---|---|---|---|
| Phosphines | Hydrovinylation | 1,3-Dienes | Ligand Bite Angle | Large bite angle favors (Z)-isomer; small bite angle favors (E)-isomer. | mdpi.com |
| Phosphines | Hydroformylation | 1-Octene | Steric & Electronic Properties | Influences rate and regioselectivity for linear vs. branched aldehydes. | osti.gov |
| CNC-Pincer | Hydroboration | Terminal Alkynes | N-substituent Size | Optimized isopropyl substituent gives 98:2 E/Z selectivity. | csic.es |
| Schiff Base | Hydrosilylation | Olefins | H-bond Donor Arrangement | Affects complex structure and hydrosilylation selectivity. | fishersci.no |
| (salcy) | Copolymerization | Propylene Oxide / CO₂ | Ligand Backbone | Provides higher activity and regioselectivity for polymer formation. | wikipedia.org |
| NHC / acac | Alkyne Functionalization | Alkynes | Labile Auxiliary Ligand | Promotes cyclotrimerization. | fishersci.ca |
| **NHC / Cp*** | Alkyne Functionalization | Alkynes | Rigid Auxiliary Ligand | Promotes hydroboration. | fishersci.ca |
Stability and Leaching of Cobalt Catalysts
A significant challenge in the practical application of cobalt catalysts, particularly in liquid-phase reactions, is their long-term stability and the tendency for the active metal to leach from its support or molecular structure. csic.es Catalyst deactivation can occur through several mechanisms, including the poisoning of active sites, sintering (agglomeration of metal particles), re-oxidation of the active metallic cobalt, or the formation of inactive compounds through reactions with the support material. researchgate.netijcce.ac.irijcce.ac.ir
In homogeneous catalysis, where the catalyst is dissolved in the reaction mixture, separation and recycling can be difficult. fishersci.no In heterogeneous catalysis, where the catalyst is a solid, cobalt species can detach from the support and dissolve into the liquid phase, a phenomenon known as leaching. csic.es This not only leads to a loss of catalytic activity over time but also contaminates the product and can cause operational issues like the clogging of reactor components. csic.es For example, many molecular cobalt complexes, initially thought to be stable homogeneous catalysts for water oxidation, have been shown to decompose under operating conditions, leading to the leaching of Co²⁺ ions that then form heterogeneous cobalt oxide (CoOx), which is the true catalytic species. researchgate.netijcce.ac.ir
To overcome these stability issues, significant research has focused on designing robust cobalt catalysts that resist deactivation and leaching. Key strategies include:
Strong Metal-Support Interactions: Creating a strong chemical bond between the cobalt particles and the support material is an effective way to prevent leaching. For instance, a catalyst with cobalt bonded to molybdenum carbide (Mo₆C₂-bonded Co) showed suppressed cobalt leaching and high stability in hydroformylation reactions. wikipedia.org Similarly, implanting cobalt ions into a titanium dioxide (TiO₂) lattice creates strong Co-O-Ti bonds that reduce cobalt leaching by approximately 60% compared to simply immobilizing cobalt oxide on the surface. americanelements.com
Encapsulation and Coating: Physically protecting the cobalt nanoparticles can prevent them from leaching. Coating cobalt particles with a thin, porous layer of titanium dioxide using atomic layer deposition (ALD) has been shown to successfully stabilize the catalyst and prevent both sintering and leaching during aqueous-phase reactions. nih.govamericanelements.comwikipedia.org In contrast, uncoated catalysts leach under the same conditions. nih.govamericanelements.com Using zeolites as a support can also enhance structural integrity and mitigate cobalt leaching compared to traditional homogeneous systems. mdpi.com
Formation of Stable Compounds: The choice of support material is crucial, as undesirable reactions can occur. For example, coating a cobalt catalyst on an alumina (Al₂O₃) support can lead to the formation of an irreducible cobalt aluminate phase that has no catalytic activity. nih.govamericanelements.comwikipedia.org Conversely, forming stable bimetallic structures, such as ferromagnetic CoFe₂O₄ composites, can suppress cobalt leaching due to strong Fe-Co interactions. researchgate.net
Doping: The introduction of dopants can stabilize cobalt nanoparticles. Incorporating nitrogen and phosphorus into the carbon support for cobalt nanoparticles has been shown to prevent metal leaching and sintering, leading to a robust and reusable catalyst. csic.es
Table 2: Catalyst Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Description | Mitigation Strategy | Example | Reference(s) |
|---|---|---|---|---|
| Leaching | Dissolution of active cobalt species from a solid support into the reaction medium. | Encapsulation/Coating | Coating cobalt nanoparticles with a TiO₂ layer via ALD. | nih.govamericanelements.comwikipedia.org |
| Sintering | Agglomeration of small metal particles into larger ones, reducing the active surface area. | Strong Metal-Support Interaction | Using carbon nanotubes with electron-deficient inner surfaces to strengthen interaction with cobalt particles. | ijcce.ac.irijcce.ac.ir |
| Re-oxidation | Oxidation of the active metallic cobalt (Co⁰) to inactive cobalt oxides (e.g., CoO, Co₃O₄) by oxidants like water. | Control of reaction conditions; use of robust supports. | N/A | researchgate.netijcce.ac.ir |
| Solid-State Reaction | Formation of an inactive phase between the cobalt and the support material. | Judicious choice of support material. | Avoiding Al₂O₃ supports that can form inactive cobalt aluminate. | nih.govamericanelements.com |
| Carbon Deposition | Fouling of the catalyst surface by carbon-containing species or coke. | Catalyst and process design to minimize coke-forming conditions. | N/A | researchgate.net |
Spectroscopic Investigations of Cobalt Dipalmitate and Cobalt Complexes
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed insights into the molecular structure and bonding within cobalt dipalmitate and related cobalt complexes. By analyzing the vibrational modes of the molecule, information regarding functional groups and coordination environments can be elucidated.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Coordination Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and determining the coordination mode of ligands to a metal center. In the context of this compound, a cobalt(II) salt of palmitic acid, FT-IR is instrumental in confirming the interaction between the cobalt ion and the carboxylate group of the palmitate ligand.
The key spectral region for this analysis is where the carboxylate (COO⁻) stretching vibrations appear. The strong asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are particularly informative. mdpi.com The positions of these bands, and more importantly, the difference between their wavenumbers (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), can be used to deduce the coordination mode of the carboxylate group. rsc.org General trends in the Δν value can help distinguish between uncoordinated acid, monodentate, bidentate chelating, and bidentate bridging coordination modes. mdpi.com
For instance, in many cobalt(II) carboxylate complexes, the coordination of the carboxylate group is confirmed by shifts in these stretching frequencies compared to the free carboxylate ion (e.g., in sodium palmitate). mdpi.com In a study of various cobalt(II) coordination polymers with carboxylate ligands, the asymmetric and symmetric stretching vibrations of the carboxylate groups were observed in the ranges of 1592–1601 cm⁻¹ and 1428–1429 cm⁻¹, respectively. mdpi.com The slight differences in the positions of the asymmetric stretching vibrations were attributed to different coordination modes of the carboxylate groups in the different polymer structures. mdpi.com For some cobalt(II) complexes with carboxylate-containing non-steroidal anti-inflammatory drugs, Δν(COO) values in the range of 190–216 cm⁻¹ were indicative of a monodentate coordination mode. rsc.org
In addition to the carboxylate vibrations, the FT-IR spectrum of this compound would also show characteristic bands for the long alkyl chain of the palmitate ligand. These include C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and various bending or deformation vibrations at lower wavenumbers. libretexts.org If water molecules are coordinated to the cobalt center, broad O-H stretching bands around 3200-3500 cm⁻¹ and H-O-H bending vibrations near 1650 cm⁻¹ would also be present. mdpi.comlibretexts.org
Raman Spectroscopy for Structural Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing a "fingerprint" of a molecule's vibrational modes. It is particularly useful for analyzing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The technique has been successfully employed to study the structural features of various cobalt complexes. tandfonline.comajol.infonih.gov
For this compound, the Raman spectrum would be expected to show characteristic bands for the palmitate ligand, including the C-H stretching and bending modes of the long alkyl chain. More importantly, it can provide information on the Co-O coordination. Metal-oxygen vibrations in cobalt complexes typically appear in the low-frequency region of the Raman spectrum.
In studies of other cobalt carboxylate complexes, Raman spectroscopy has been used to identify the coordination of the carboxylate group to the metal center. ajol.info For example, in cobalt(II) complexes with nicotinic acid, changes in the Raman spectrum of the ligand upon coordination to the cobalt ion were observed. ajol.info Furthermore, Raman spectroscopy has been instrumental in identifying different species in solution, such as in the study of aqueous cobalt(II)-cyanide complexes where different complex formations were confirmed. researchgate.net
Electronic and Optical Spectroscopy
Electronic and optical spectroscopic techniques are invaluable for probing the electronic structure, oxidation state, and coordination environment of the cobalt center in this compound and other cobalt complexes.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation States
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. For transition metal complexes like this compound, these electronic transitions are typically d-d transitions and charge transfer bands. The position and intensity of these absorption bands provide information about the oxidation state and coordination geometry of the cobalt ion. semanticscholar.org
Cobalt(II) complexes, which have a d⁷ electronic configuration, exhibit characteristic UV-Vis spectra depending on their coordination environment. For example, octahedral Co(II) complexes typically show two to three absorption bands in the visible region, corresponding to spin-allowed transitions. rsc.orgias.ac.in Tetrahedral Co(II) complexes, on the other hand, often display a more intense, broad band in the visible region. rsc.orgiastate.edu The common oxidation states for cobalt are +2 and +3, and UV-Vis spectroscopy can help distinguish between them. docbrown.info
In a study of cobalt(II) complexes with carboxylate-containing ligands, tetrahedral complexes exhibited a d-d transition in the range of 555–581 nm, while octahedral complexes showed two bands in the regions of 525–590 nm and 461–490 nm. rsc.org Another study on a cobalt chloride hexahydrate molecule showed a band at 512 nm attributed to an n → π* electronic transition. uobaghdad.edu.iq The spectra of cobalt complexes can also feature charge-transfer bands, which are typically more intense than d-d transitions and occur at higher energies (in the UV region). semanticscholar.orgresearchgate.net
The UV-Vis spectrum of this compound is expected to be characteristic of a high-spin cobalt(II) center, with the exact positions of the absorption bands depending on the specific coordination geometry adopted by the cobalt ion with the palmitate ligands.
Magnetic Circular Dichroism (MCD) Spectroscopy for Probing Metal Coordination Environments
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. osti.gov It is particularly useful for studying paramagnetic species like cobalt(II) complexes, providing detailed information about the electronic structure and coordination environment of the metal center. osti.govosti.gov
MCD spectra can reveal electronic transitions that are weak or forbidden in conventional absorption spectroscopy. osti.gov The technique is sensitive to the geometry and symmetry of the metal coordination sphere. osti.govnih.gov For cobalt(II) complexes, MCD has been used to distinguish between different coordination numbers and geometries. acs.org For example, studies on cobalt(II)-substituted proteins have utilized MCD to probe the distorted tetrahedral coordination geometry of the cobalt ion. nih.gov
The temperature dependence of MCD signals (VT-MCD) can provide information about the ground-state electronic structure, including the magnitude of zero-field splitting (ZFS). acs.org This has been applied to various cobalt(II) model complexes and cobalt-substituted enzymes to understand the relationship between ZFS and coordination number. acs.org While there is some overlap, four- and five-coordinate Co(II) species can sometimes be distinguished by their ZFS values determined from VT-MCD. acs.org
MCD spectroscopy is a valuable tool for detailed electronic structure analysis of this compound, offering insights beyond what can be obtained from UV-Vis absorption spectroscopy alone. middlebury.edu
Magnetic Resonance Spectroscopy
Magnetic resonance techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the structure and dynamics of molecules. While NMR is most commonly applied to diamagnetic compounds, it can also be used to study paramagnetic species like cobalt(II) complexes, although the interpretation of the spectra is more complex.
For paramagnetic complexes, the unpaired electrons on the metal ion cause large shifts and broadening of the NMR signals of the surrounding nuclei. journals.co.zarsc.org These "paramagnetic shifts" can provide valuable information about the electronic structure and the distribution of unpaired electron spin density within the molecule. journals.co.za
In the context of cobalt(II) complexes, paramagnetic NMR has been used to study the coordination environment of the metal ion and the structure of the ligands. journals.co.zarsc.orgacs.orgrsc.org For instance, in cobalt(II) Schiff base complexes, the contact shifts observed in the NMR spectrum have been interpreted in terms of the mechanism of spin delocalization into the ligand system. journals.co.za Similarly, for cobalt(II) complexes with methylpyridines, both ¹H and ¹³C NMR spectra have been fully assigned, providing insights into the structure of these paramagnetic species. rsc.org
The high-spin (S=3/2) state of a cobalt(II) ion typically leads to chemical shifts that can be several tens of parts per million (ppm) away from the normal diamagnetic region. researchgate.net This large chemical shift range can be used to identify the spin state of the cobalt ion. researchgate.net
While specific NMR data for this compound is not available in the provided search results, the application of paramagnetic NMR to other cobalt(II) complexes demonstrates its potential for detailed structural characterization. rsc.orgacs.orgrsc.orgrsc.org The technique could be used to probe the coordination of the palmitate ligands to the cobalt center and to study the structure of the complex in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Ligand Characterization and Coordination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the ligands and their coordination to the metal center in cobalt complexes. Due to the paramagnetic nature of the high-spin Co(II) ion (a d⁷ system), the NMR signals of nuclei in proximity to the cobalt center are significantly affected, leading to broadened lines and large shifts. ohiolink.edu While this can complicate spectral interpretation, it also provides valuable information about the metal-ligand interaction.
In the context of cobalt carboxylates, ¹H and ¹³C NMR studies are often performed on analogous, more soluble systems or on enzyme-active sites where cobalt has been substituted. For instance, ¹³C NMR studies on cobalt(II)-substituted carboxypeptidase A with carboxylate inhibitors like acetate (B1210297) and phenylacetate (B1230308) have demonstrated that it's possible to determine the binding sites and even calculate the cobalt-¹³C distances. nih.gov These studies revealed that binding can occur directly to the cobalt ion or to nearby protein residues. nih.gov
For this compound itself, direct NMR analysis in common solvents is challenging due to its limited solubility. However, NMR techniques have been successfully applied to other cobalt(II) carboxylate complexes with different ligands. For example, ¹H and ¹⁹F NMR have been used to investigate isomeric equilibria in cobalt(II) trifluoroacetate (B77799) complexes with pyridine-based ligands in solution. researchgate.net Similarly, detailed ¹H and ¹³C NMR analyses have been conducted on cobalt(II) complexes with carboxylate-appended N-ligands, allowing for the assignment of protons and carbons of the ligand and confirming the structure established by other means. ias.ac.in
The paramagnetic-induced relaxation enhancements (T₁p⁻¹ and T₂p⁻¹) of inhibitor nuclei upon binding to a paramagnetic cobalt center are significantly greater than when bound to a diamagnetic analog (like a zinc enzyme). nih.gov This enhancement allows for the calculation of metal-nucleus distances, providing precise information on the coordination geometry. nih.gov Studies on D- and L-phenylalanine binding to cobalt(II) carboxypeptidase A used ¹³C NMR T₁ and T₂ measurements to determine affinity constants and Co-¹³C distances, concluding that the carboxylate groups were not directly coordinated to the metal ion in that specific case. nih.gov
Interactive Table: NMR Data for Cobalt Carboxylate Complex Analogues
| Complex System | Nucleus | Observation | Finding | Reference |
| Cobalt(II) carboxypeptidase A + Acetate | ¹³C | Two inflection points in T₂p⁻¹ vs. concentration | Sequential binding of two inhibitor molecules; one directly to Co(II) | nih.gov |
| Cobalt(II) carboxypeptidase A + Phenylalanine | ¹³C | Significant T₁p⁻¹ and T₂p⁻¹ enhancement | Calculation of Co-¹³C distances (0.39-0.42 nm), indicating no direct coordination | nih.gov |
| Co(L)(pic) (L=carboxylate ligand) | ¹H | Assignable peaks in D₂O | Confirmed the structure established by single-crystal diffraction | ias.ac.in |
| Cobalt(II) trifluoroacetate + Pyridine (B92270) ligands | ¹H, ¹⁹F | Detection of multiple species in CDCl₃ | Evidence for cis-trans isomeric equilibria in solution | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Cobalt Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically suited for studying paramagnetic species like high-spin cobalt(II). ohiolink.edunih.gov The EPR spectra of high-spin Co(II) systems can be complex, often showing broad, poorly resolved signals due to large g-anisotropy and significant spin-orbit coupling. researchgate.net Nevertheless, ESR provides critical insights into the electronic structure and coordination environment of the cobalt ion. ohiolink.edu
ESR studies on cobalt(II) species formed from the photolysis of certain cobalt(III) complexes have allowed researchers to monitor the formation of paramagnetic adducts. The resulting g-tensor values are sensitive to the ligand field strength and geometry; for example, square-planar complexes generally exhibit larger g-values than five- or six-coordinate complexes.
In the context of materials science, ESR spectroscopy has been used to understand the formation of active species in catalytic processes involving cobalt soaps. mdpi.commdpi-res.com For instance, in the curing of alkyd resins, ESR can provide information on the various cobalt species formed when a cobalt soap is mixed with the resin and ligands. mdpi.com
For cobalt(II) complexes in enzymes, ESR at low temperatures can reveal highly anisotropic spectra. nih.gov These spectra, arising from an effective spin S'=½ state, indicate that the high-spin (S=3/2) ground state is split into two doublets. nih.gov The precise g-values are characteristic of the specific coordination geometry and the nature of the bound ligands. nih.gov In situ EPR studies of cobalt oxide catalysts have successfully monitored the conversion of Co(II) to Co(IV) species under applied electrical potentials, correlating the oxidation state changes with catalytic activity. mdpi.com
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques are powerful for probing the elemental composition and electronic states of cobalt in its compounds.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is an extremely surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) states of elements within the top 10 nm of a material's surface. thermofisher.com This is particularly important for understanding the surface chemistry of catalysts and other materials where the surface interaction is key. thermofisher.com
For cobalt compounds, the Co 2p region of the XPS spectrum is analyzed. The Co 2p peak is split into two components, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.com The binding energy of these peaks and the presence of characteristic satellite features can be used to distinguish between different oxidation states, such as Co(II) and Co(III). thermofisher.comresearchgate.net For example, Co(II) species often show strong satellite peaks at higher binding energies relative to the main peaks, whereas these are typically weaker or absent for Co(III). thermofisher.com
In studies of cobalt oxides, XPS can differentiate between CoO and Co₃O₄, with the latter being a mixed-valence compound containing both Co(II) and Co(III). unl.edu The binding energy of the Co 2p₃/₂ peak for Co₃O₄ is typically around 779.7-780.2 eV. thermofisher.comresearchgate.net Studies on cobalt carboxylate complexes have used XPS to confirm the +3 oxidation state of cobalt. researchgate.net The analysis of γ-alumina supported Co(Ni)MoS catalysts by XPS has been used to identify and quantify the chemical states of cobalt and observe changes upon exposure to air, such as the oxidation of the surface. thermofisher.comazom.com
Interactive Table: Co 2p₃/₂ Binding Energies for Various Cobalt Species
| Compound/Species | Co 2p₃/₂ Binding Energy (eV) | Key Spectral Feature | Reference |
| Co Metal | 778.2 | Asymmetric peak shape | thermofisher.com |
| CoO | 779.7 - 780.0 | Strong satellite feature | thermofisher.comresearchgate.net |
| Co₃O₄ | 779.7 - 780.3 | Mixed Co(II)/Co(III) satellite features | thermofisher.comunl.eduresearchgate.net |
| CoOOH | 779.9 - 780.0 | Characteristic of Co(III) | researchgate.net |
| Co(OH)₂ | 780.9 - 781.0 | Characteristic of Co(II) | researchgate.net |
| [Co(en)₃]Cl₃ | 781.53 | Attributed to Co(III) | researchgate.net |
X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Oxidation State Changes
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element in a material. uu.nl It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the distances and coordination numbers of neighboring atoms. uu.nl
For cobalt compounds, the Co L-edge (2p → 3d transitions) and K-edge (1s → 4p transitions) are studied. The L-edge XAS is particularly useful for probing the empty 3d states, which are directly involved in bonding and magnetism. uu.nl Studies on a series of cobalt(II) carboxylates have shown that while L-edge XAS itself may not be able to discriminate finely between different coordination environments, it is a crucial component of more advanced techniques. cbs.dkresearchgate.net
XANES spectra at the Co L-edge show distinct features for different oxidation states and coordination environments. For example, in Co₃O₄, sharp features at 778.5 eV and 780.2 eV are characteristic of the Co(II) and Co(III) sites, respectively. nih.gov By tuning the incident X-ray energy to these specific absorption features, one can selectively probe the different cobalt sites within the material. nih.gov
Resonant Inelastic X-ray Scattering (RIXS), a related technique that uses the principles of XAS, has proven to be highly sensitive to the d-d excitations in cobalt(II) carboxylates. cbs.dkresearchgate.netresearchgate.net This allows for a much more detailed determination of the ligand field parameters and electronic structure than is possible with conventional UV-Vis or standard XAS. cbs.dkresearchgate.net
Theoretical and Computational Chemistry Studies of Cobalt Containing Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to study the electronic properties and reactivity of transition metal complexes. For cobalt carboxylate systems, DFT calculations provide a molecular-level understanding of their behavior, which is crucial for applications in catalysis and materials science.
DFT calculations are instrumental in determining the electronic structure of cobalt carboxylate complexes. These studies often focus on the oxidation state of the cobalt center, the nature of metal-ligand bonding, and the distribution of electron density.
For instance, spin-polarized DFT calculations have been used to investigate the electronic and magnetic properties of cobalt-carboxylate coordination polymers. rsc.org These calculations can determine the spin magnetic moments of the Co(II) ions and the bridging carboxylate ligands, offering insights into the magnetic behavior of the material. rsc.org In studies of cobalt porphyrin radicals, DFT calculations have been used to describe the electronic structure, including the contributions of cobalt d-orbitals to the singly occupied molecular orbital (SOMO). acs.org For example, in a model of a cobalt(III) carbene radical, the cobalt d-orbitals were found to have a minor contribution to the SOMO, indicating that the unpaired electron is primarily localized on the carbene ligand. acs.org
DFT has also been employed to study the electronic structure of cobalt complexes in different spin states. For aqueous cobalt(II) and cobalt(III) tris-bipyridine complexes, DFT/ROCIS (Restricted Open-shell Configuration Interaction with Singles) methods are used to calculate and interpret complex X-ray absorption spectra, which are sensitive to the spin configuration. core.ac.uk Such studies are foundational for understanding the redox activity of cobalt complexes, a key feature of their catalytic applications. researchgate.net
Table 1: Representative DFT Findings on Electronic Structure of Cobalt Complexes
| System Studied | DFT Method/Functional | Key Findings |
|---|---|---|
| Cobalt-carboxylate polymers | VASP, PBE+U | Determined spin magnetic moments on Co(II) ions and bridging carboxylates. rsc.org |
| Cobalt(III) porphyrin carbene radical | TURBOMOLE, BP86/def2-TZVP | Showed unpaired electron primarily localized on the carbene ligand, with minor Co d-orbital contribution. acs.org |
| Aqueous Co(II)/Co(III) complexes | DFT/ROCIS | Calculated X-ray absorption spectra to distinguish between high-spin and low-spin configurations. core.ac.uk |
DFT is a powerful tool for mapping out the reaction pathways of cobalt-catalyzed reactions, identifying intermediates, and calculating the energy barriers of transition states. In the context of cobalt carboxylates, these studies often focus on C-H activation and carboxylation reactions.
One study combined DFT calculations with experimental work to elucidate the mechanism of electrochemical cobalt-catalyzed C-H oxygenation. rsc.org The calculations revealed a novel "carboxylate-assisted" hydrogen atom transfer (HAT) mechanism for cleaving an arene C-H bond. rsc.org This process involves a formal Co(IV) intermediate where the radical character on the pivalate (B1233124) ligand facilitates the C-H bond cleavage. rsc.org Similarly, DFT has been used to study the cobalt-catalyzed cross-coupling of alkenyl acetates, showing that the reaction likely proceeds through a C-O oxidative addition to a cobalt(I) center. acs.org
In the cobalt-hydride-catalyzed transposition of allyl carboxylates, preliminary DFT studies suggest a mechanism involving a metal-hydride hydrogen atom transfer (MHAT) followed by a 1,2-radical migration process. acs.org These mechanistic insights, derived from computational analysis, are crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.orgacs.org
The interaction between a catalyst and a substrate is fundamental to heterogeneous catalysis. DFT calculations can quantify the adsorption energy of molecules on catalyst surfaces, providing insights into surface reactivity.
While direct studies on cobalt dipalmitate are scarce, research on the adsorption of carboxylic acids on cobalt nanoparticle surfaces is highly relevant. DFT calculations have been used to model the interaction of valeric acid with cobalt clusters of varying sizes to determine the most stable binding modes. rsc.org These simulations revealed that a bridging bidentate binding mode, where each oxygen of the carboxylate group binds to a different cobalt atom, is energetically favored over a monodentate mode. rsc.org
Furthermore, to better model the interaction between carboxylate ligands and cobalt surfaces in molecular dynamics simulations, a Gaussian Lennard-Jones (GLJ) potential has been developed. aip.org This potential was parameterized using DFT calculations to accurately reproduce the adsorption energies and geometries, achieving a root mean square deviation of about 3 kcal/mol compared to DFT results. aip.orgchemrxiv.org Such accurate force fields are essential for realistic simulations of ligand-decorated nanoparticle catalysts. aip.org
There are no specific theoretical studies available in the searched literature that model the water oxidation mechanism involving this compound or its close long-chain carboxylate analogs. Computational studies on water oxidation by cobalt catalysts typically focus on oxide or poly-pyridyl systems.
Specific DFT modeling of the hydrogen evolution mechanism directly involving this compound or similar long-chain carboxylates was not found in the reviewed literature. Research in this area tends to concentrate on other types of cobalt complexes, such as those with diimine-dioxime or phosphine (B1218219) ligands.
Water Oxidation Mechanism Modeling
Multiscale Modeling Approaches in Catalysis
Multiscale modeling is a powerful computational strategy for understanding complex catalytic systems. For a catalyst like this compound, this approach would involve using high-accuracy quantum mechanics (QM) to model the active site—the cobalt ion and its immediate coordination sphere—where the catalytic reaction occurs. This QM region would be embedded within a larger, less computationally expensive molecular mechanics (MM) model representing the long palmitate chains and the solvent or polymer matrix. This QM/MM approach allows for the accurate simulation of reaction mechanisms and energy barriers, providing insights into how this compound catalyzes reactions like the oxidation of drying oils. researchgate.net
Computational Design and Optimization of Cobalt-Based Catalytic Systems
Computational methods are increasingly used for the rational design of new and improved catalysts. home.sandvik Techniques such as density functional theory (DFT) can be used to screen potential cobalt complexes with different ligands to predict their catalytic activity. For a system involving this compound, computational studies could explore how modifying the fatty acid ligand (e.g., changing its chain length or introducing functional groups) would affect the electronic structure of the cobalt center and, consequently, its catalytic performance. researchgate.net This allows for the digital optimization of the catalyst's properties for specific applications before undertaking expensive and time-consuming laboratory synthesis. home.sandvik
Theoretical Studies of Structure and Properties in Cobalt-Substituted Materials
Theoretical studies are crucial for understanding the structure-property relationships in materials where cobalt is substituted into a host matrix. DFT calculations can elucidate the local geometric and electronic structure around the cobalt ion within a polymer or an inorganic material. researchgate.net These calculations can predict how the cobalt ion interacts with the surrounding material, which is fundamental to understanding its role as, for example, an adhesion promoter in rubber or a stabilizer in PVC. By revealing the nature of the bonding and electronic states, these studies can explain the material's macroscopic properties.
Thermal Decomposition Pathways and Stability Analysis of Cobalt Dipalmitate and Precursors
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for characterizing the thermal behavior of cobalt carboxylates. TGA measures mass loss as a function of temperature, while DTA detects temperature differences between a sample and a reference, indicating exothermic or endothermic events.
Studies on various cobalt carboxylates reveal a general pattern of decomposition. The initial change upon heating is typically the loss of any coordinated water molecules, a process known as dehydration. wits.ac.zacdnsciencepub.com For instance, the thermal decomposition of cobalt acetate (B1210297) tetrahydrate shows a distinct dehydration step completed by approximately 150°C. mdpi.com This is followed by the decomposition of the anhydrous carboxylate at higher temperatures. akjournals.com
For long-chain cobalt carboxylates like cobalt palmitate and stearate (B1226849), TGA results indicate good thermal stability, with degradation commencing at temperatures above 300°C. ukessays.com The decomposition is often a rapid process, characterized by a steep slope in the TGA curve and significant weight loss, which can exceed 80%. ukessays.com DTA curves for the decomposition of cobalt(II) propionate (B1217596) complexes show strong exothermic peaks between 495 K and 545 K, corresponding to the multistep decomposition of the anhydrous carboxylate into cobalt oxide. akjournals.com
The following table summarizes typical decomposition stages observed for cobalt carboxylates:
| Decomposition Stage | Temperature Range (°C) | Process | DTA Signal |
| Stage 1: Dehydration | 50 - 225 | Loss of water of hydration. researchgate.net | Endothermic |
| Stage 2: Decomposition | >300 | Breakdown of the anhydrous carboxylate. akjournals.comukessays.com | Exothermic (in air) akjournals.com |
| Stage 3: Final Product | >450 | Formation of stable cobalt oxide. wits.ac.zanasa.gov | - |
This table presents generalized data from studies on various cobalt carboxylates.
Decomposition Kinetics and Mechanisms
The decomposition mechanism of metal carboxylates is complex and not universal; it is highly dependent on the metal center, the length of the carboxylate chain, and the surrounding atmosphere. csic.es For cobalt carboxylates, decomposition generally proceeds after an initial dehydration step. The anhydrous salt then breaks down into a final oxide product.
Several decomposition pathways have been proposed:
Formation of a Carbonate Intermediate: One common pathway involves the formation of a metal carbonate, which then decomposes at higher temperatures to yield the metal oxide and carbon dioxide. wits.ac.za
Ketone Formation: Another mechanism suggests the formation of a ketone as a major organic product when the final solid product is the metal oxide. wits.ac.za
Radical Pathways: Decomposition can also proceed via radical mechanisms. One proposed route involves the departure of a carboxylate as a neutral radical, which leads to the formal reduction of the metal ion. google.com Studies on other metal carboxylates, such as cerium(IV) carboxylates, have identified two distinct mechanisms: a nondecarboxylative thermal pathway forming carboxyalkyl radicals and a photochemical pathway involving decarboxylation to liberate alkyl radicals. acs.org
The decomposition of the anhydrous carboxylate is often a multistep process. akjournals.com Kinetic studies, often performed using TGA data, help to elucidate these mechanisms and determine parameters like activation energy. For example, the kinetics of the thermal degradation of cobalt stearate when used as a pro-oxidant in polymers have been evaluated using various iso-conversional methods. researchgate.netresearchgate.net
Influence of Atmosphere and Temperature on Decomposition Products
The atmosphere and temperature are critical parameters that significantly influence the composition of the final decomposition products.
Influence of Atmosphere: The presence or absence of oxygen dictates the final cobalt oxide phase.
In Air (Oxidizing Atmosphere): Thermal decomposition of cobalt carboxylates such as cobalt acetate, formate (B1220265), and oxalate (B1200264) in air consistently yields tricobalt tetroxide (Co₃O₄) as the final product. wits.ac.za This is due to the oxidation of the initially formed cobalt species.
In Inert Atmosphere (e.g., Nitrogen, Argon): When decomposition is carried out in an inert atmosphere, different products can be obtained. For cobalt formate and oxalate, the final product is a mixture of cobalt(II) oxide (CoO) and metallic cobalt (Co). wits.ac.za For cobalt acetate under nitrogen, the decomposition leads to CoO. mdpi.comwits.ac.za A humid atmosphere can also accelerate the decomposition process, as observed with copper propionate. csic.es
Influence of Temperature: Temperature controls the kinetics of the decomposition and the specific crystalline phase of the resulting oxide. By carefully selecting the thermal treatment temperature, different cobalt oxide phases can be synthesized from carboxylate precursors. researchgate.netinoe.ro For example, the decomposition of a cobalt(II) complex combination at 350°C can lead to CoO, Co₃O₄, or a mixture of the two, depending on the specific precursor. inoe.ro Higher calcination temperatures generally lead to an increase in crystallite size. iieta.org The decomposition of cobalt acetate under an inert atmosphere first produces CoO, which can then undergo a polymorphic transformation to a more stable form at a slightly higher temperature. mdpi.com
Formation of Metal Oxide Phases from Precursors (e.g., Co₃O₄, CoO)
The thermal decomposition of cobalt carboxylates is a widely used and effective method for synthesizing cobalt oxide nanoparticles. researchgate.nettandfonline.com The long organic chains of precursors like cobalt dipalmitate are pyrolyzed, leaving behind the inorganic cobalt oxide.
Formation of Co₃O₄: Tricobalt tetroxide (Co₃O₄) is the most common and thermodynamically stable oxide of cobalt under ambient atmospheric conditions. It is typically the final product when cobalt carboxylate precursors are decomposed in the presence of air. akjournals.comwits.ac.za The decomposition of bis(propionato)-cobalt(II) in air is a multistep exothermic process that results in Co₃O₄. akjournals.com Similarly, the thermal treatment of precursors derived from cobalt nitrate (B79036) and diols yields Co₃O₄ upon annealing at 350°C or higher in air. inoe.ro
Formation of CoO: Cobalt(II) oxide (CoO) is often formed as an intermediate or as the final product when the decomposition is conducted in a non-oxidizing (inert or reducing) atmosphere. wits.ac.za For example, heating cobalt acetate in a nitrogen atmosphere results in the formation of CoO. mdpi.com In some syntheses, CoO is the initial product even in processes that ultimately yield Co₃O₄; the CoO forms due to a localized reducing environment created by the decomposition of the organic ligands and is subsequently oxidized to Co₃O₄ upon further heating in air. inoe.ro
The choice of precursor and the precise control of atmosphere and temperature are therefore crucial for targeting a specific cobalt oxide phase for applications in catalysis, electronics, and energy storage. akjournals.comresearchgate.net
Advanced Materials Science and Nanotechnology Applications Beyond Basic Properties
Catalytic Materials Engineering
Cobalt compounds are recognized for their significant catalytic activity in a variety of chemical transformations. Cobalt's ability to exist in multiple oxidation states makes it a potent component in catalysts for reactions such as oxidation, hydrogenation, and pollution control.
Atomically dispersed cobalt catalysts are particularly effective. For instance, single-atom cobalt catalysts anchored in porous nitrogen-doped carbon have demonstrated exceptional performance in the removal of low-concentration formaldehyde (B43269) at room temperature. nih.gov Density Functional Theory (DFT) calculations have shown that formaldehyde and oxygen molecules can react on these single-atom cobalt sites to produce carbon dioxide and water. nih.gov
In the realm of environmental protection, cobalt catalysts are crucial for reducing greenhouse gas emissions. cobaltinstitute.org They are used in the refining of petrol and diesel to lower sulfur and nitrous oxide content. cobaltinstitute.org Specifically, cobalt oxide-molybdenum oxide (CoMOX) catalysts are widely used for the desulfurization of crude oil. cobaltinstitute.org These catalysts, which contain tricobalt tetraoxide, facilitate the conversion of sulfur to hydrogen sulfide, which can then be transformed into elemental sulfur or sulfuric acid for industrial use. cobaltinstitute.org
Furthermore, cobalt-based materials are explored as efficient catalysts for the hydrogen evolution reaction (HER), a key process in producing hydrogen as a clean energy source. rsc.org The low cost and abundance of cobalt make it an attractive alternative to precious metal catalysts. rsc.org Research focuses on tuning the properties of cobalt compounds through strategies like structural engineering and doping to enhance their catalytic activity in both acidic and alkaline environments. rsc.org
Energy Storage and Conversion Devices
The unique electrochemical properties of cobalt compounds make them integral to the development of next-generation energy storage and conversion technologies.
Cobalt-based nanomaterials are extensively studied for use in supercapacitors due to their high specific capacitance, good electrical conductivity, and natural abundance. mdpi.com Supercapacitors, which store energy via electrochemical mechanisms, benefit from electrode materials that offer high power density. amazon.com Transition metal oxides and hydroxides, particularly those of cobalt, are favored for their variable oxidation states which contribute to high capacitances. amazon.com
Cobalt oxide (Co₃O₄) and its composites are especially prominent in supercapacitor research. mdpi.com The performance of these materials is heavily influenced by their morphology; mesoporous structures are particularly effective as they can accommodate volume changes during charge-discharge cycles and enhance pseudocapacitance. mdpi.com For example, Co₃O₄ nanoparticles prepared from a cobalt oxalate (B1200264) complex and calcined have demonstrated a maximum specific capacitance of 351 F g⁻¹ in a KOH solution. rsc.org These electrodes also show excellent cycle life stability, retaining nearly 98.6% of their initial specific capacitance after 1000 cycles. rsc.org
Researchers have also developed carbon-coated cobalt oxide (CC-CO₃O₄) to improve performance. rsc.org By using sucrose (B13894) as a carbon precursor, a composite material was created that exhibited a specific capacitance of 395 F g⁻¹ at a scan rate of 5 mV s⁻¹. rsc.org The carbon coating enhances the electrical conductivity of the electrode, leading to improved electrochemical performance. rsc.org
In the quest for more cost-effective fuel cells, cobalt has emerged as a promising alternative to the expensive and rare platinum catalyst. hydrogenfuelnews.commining.com Platinum accounts for a significant portion of the cost of a fuel cell stack, hindering the widespread adoption of this clean energy technology. thecooldown.comhorizoneducational.com
Researchers have developed highly active and durable catalysts containing cobalt interspersed with nitrogen and carbon (Co-N-C). pnnl.gov These materials have shown performance comparable to iron-based alternatives but with significantly greater durability. pnnl.gov The key to their function is facilitating the oxygen reduction reaction (ORR) at the cathode. mining.compnnl.gov By creating a network of CoN₄ centers, these materials can act as effective single-atom catalysts for the ORR. mdpi.com
One innovative approach involves using organic compounds called quinones to shuttle electrons and protons between the fuel cell electrode and a separate reactor containing the cobalt catalyst. hydrogenfuelnews.com This design allows for the use of larger quantities of the less expensive cobalt material without impeding the fuel cell's performance. hydrogenfuelnews.com Studies have demonstrated that these cobalt-based catalysts can be significantly more stable than their platinum counterparts. mdpi.com
Cobalt-based materials are being engineered to improve the efficiency of solar energy capture and conversion.
In solar thermal applications, the goal is to create materials that efficiently absorb sunlight and convert it into heat. mit.edu Novel spinel-structured, cobalt-rich transition metal oxide coatings have been developed for this purpose. repec.org These coatings, created through a cost-effective wet chemical process, exhibit excellent spectral selectivity, with high solar absorptance and low thermal emittance. repec.org They also maintain high absorptance over a wide range of solar radiation incidence angles, making them suitable for both concentrated and non-concentrated solar thermal systems. repec.org Additionally, ZIF-L, a cobalt-based metal-organic framework, can be carbonized to create a material with dual functionality, where both carbon nanoplates and cobalt nanoparticles contribute to broad light absorption for solar steam generation. rsc.org
In the field of photovoltaics, cobalt doping is used to enhance the performance of perovskite solar cells (PVSCs). ntu.edu.tw The hole transport layer (HTL) in these cells is often made of nickel oxide (NiOX), which typically requires high-temperature processing. ntu.edu.tw By doping the NiOX with cobalt, the resulting material exhibits improved hole mobility and a better-matched work function. ntu.edu.tw This leads to more efficient hole extraction, reduced charge accumulation, and ultimately a higher power conversion efficiency for the solar cell. ntu.edu.tw
Hydrogen Fuel Cell Catalyst Alternatives
Thin Film and Coating Technologies
Cobalt dipalmitate can serve as an organometallic precursor for the deposition of thin films, a critical process in manufacturing semiconductors and other advanced electronic components.
Techniques like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are used to create highly uniform thin films. google.com These processes require precursor compounds that are thermally stable and have a high vapor pressure. google.com Cobalt acetylacetonate (B107027) is one such precursor used to deposit cobalt oxide thin films. researchgate.netresearchgate.net Depending on the deposition temperature and atmosphere, different phases of cobalt oxide, such as CoO, Co₂O₃, and Co₃O₄, can be formed. researchgate.net
ALD, in particular, allows for self-limiting growth, resulting in films with precise thickness and composition. diva-portal.org Cobalt oxide films have been deposited via ALD using precursors like cobalt(II) iodide with oxygen. diva-portal.org Solution-processing is another low-cost method for preparing thin films. scielo.org.mx In this technique, an organometallic compound is dissolved to create a precursor solution that can be spin-coated onto a substrate and then thermally annealed to form the desired metal oxide film. scielo.org.mx
Applications in Polymeric Materials
This compound, a metal soap formed from the reaction of cobalt(II) ions and palmitic acid, serves multiple roles in the field of polymeric materials, primarily as a catalyst and a pro-oxidant additive. Its long hydrocarbon chains render it soluble in nonpolar polymer matrices, allowing for effective dispersion and interaction at a molecular level.
One of the key applications of this compound is in facilitating polymerization reactions. vulcanchem.com It can act as a catalyst, particularly in the curing of unsaturated polyester (B1180765) and vinyl ester resins. The catalytic activity is attributed to the ability of the cobalt ion to cycle between its Co(II) and Co(III) oxidation states, which helps in the decomposition of peroxide initiators to form the free radicals necessary for polymerization to commence. vulcanchem.comborchers.com This catalytic property makes it a valuable component in the production of various composite materials and coatings.
Beyond catalysis, this compound is utilized as a pro-oxidant additive to promote the degradation of polymers, most notably in polyethylene (B3416737) (PE). capes.gov.brukessays.com When incorporated into PE films, it accelerates the photo-oxidative and thermo-oxidative degradation processes. capes.gov.brresearchgate.net Studies have shown that the presence of cobalt carboxylates like this compound leads to the formation of carbonyl and vinyl species within the polymer matrix upon exposure to UV light or heat, causing chain scission and a reduction in molecular weight. capes.gov.br This process makes the polymer more brittle and susceptible to further environmental degradation. Research indicates that the degradation rate increases with the concentration of the cobalt carboxylate and is also influenced by the chain length of the carboxylate ligand. capes.gov.br
Furthermore, cobalt carboxylates, including this compound, have been explored for their potential use in self-healing polymers. google.comgoogle.commdpi.com In these systems, the reversible nature of the coordination bonds between the cobalt ions and functional groups within the polymer matrix can be exploited to mend cracks and restore mechanical properties.
Nanostructured Cobalt Materials
The unique properties of this compound also make it a valuable precursor in the synthesis of advanced nanostructured materials, including cobalt nanoparticles and nanocomposites.
Synthesis and Characterization of Cobalt Nanoparticles and Nanocomposites
This compound can be effectively used as a precursor in the thermal decomposition synthesis of cobalt-based nanoparticles. scielo.bricm.edu.pl In this method, the this compound is heated in a high-boiling point solvent, often in the presence of stabilizing agents or surfactants, leading to its decomposition and the subsequent nucleation and growth of nanoparticles. The long palmitate chains of the precursor can also act as capping agents, controlling the growth and preventing the agglomeration of the newly formed nanoparticles.
The synthesis of cobalt oxide (Co₃O₄) nanoparticles, a p-type semiconductor with significant applications in catalysis and energy storage, can be achieved through the solid-state thermal decomposition of cobalt precursors. researchgate.netechemcom.com By carefully controlling parameters such as temperature and time, Co₃O₄ nanoparticles with specific sizes and high purity can be obtained. For instance, thermal decomposition of cobalt complexes in air at elevated temperatures can yield pure, single-phase spinel-type Co₃O₄ nanoparticles. echemcom.com
Various characterization techniques are employed to analyze the synthesized nanoparticles. X-ray diffraction (XRD) is used to determine the crystal structure and phase purity of the nanoparticles. researchgate.netechemcom.com Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide information about the size, shape, and morphology of the nanoparticles. researchgate.netechemcom.com Energy-dispersive X-ray spectroscopy (EDX) is used to confirm the elemental composition of the synthesized materials. icm.edu.pl
The table below summarizes the synthesis of cobalt-based nanoparticles using cobalt carboxylate precursors and their characterization.
| Precursor Type | Synthesis Method | Resulting Nanomaterial | Characterization Techniques | Key Findings |
| Cobalt Carboxylates | Photo-oxidative degradation | LDPE with carbonyl and vinyl species | FTIR, Mechanical Testing | Degradation increases with carboxylate chain length. capes.gov.br |
| Cobalt(II) Palmitate | Polymerization Catalyst | Polymeric Resins | Not Specified | Acts as a drying agent and facilitates polymerization. vulcanchem.com |
| Cobalt Precursors | Thermal Decomposition | Co₃O₄ Nanoparticles | XRD, SEM, TEM, EDX | Produces pure, single-phase nanoparticles. researchgate.netechemcom.com |
Morphology-Property Relationships in Nanomaterials
The morphology of cobalt-based nanomaterials, including their size, shape, and crystal structure, plays a crucial role in determining their physical and chemical properties, and consequently, their performance in various applications. The synthesis conditions, including the choice of precursor like this compound, significantly influence the final morphology of the nanoparticles. researchgate.net
For example, in catalysis, the reactivity of cobalt oxide nanocrystals is highly dependent on which crystal planes are exposed. nih.gov By controlling the synthesis to produce specific morphologies such as nanorods, nanocubes, or porous structures, it is possible to enhance the catalytic activity for specific reactions like CO or methane (B114726) oxidation. nih.gov The choice of the anion in the cobalt precursor salt (e.g., nitrate (B79036), chloride, acetate) has been shown to have a significant effect on the resulting morphology of Co₃O₄ nanostructures grown via hydrothermal methods, leading to different shapes like porous honeycombs or interconnected nanowires. diva-portal.org
In the context of magnetic nanocomposites, the size of cobalt nanoparticles is a critical factor. For instance, smaller nanoparticles may exhibit superparamagnetic behavior, while larger ones can be ferromagnetic. scirp.org By using precursors like this compound and controlling the synthesis parameters, it is possible to tune the size and, therefore, the magnetic properties of the resulting nanocomposites for applications in data storage or biomedicine. The ligands used during synthesis, such as the palmitate from the precursor, can also influence the crystal phase (e.g., hcp or ε-Co) of the cobalt nanoparticles, which in turn affects their magnetic characteristics. researchgate.net
The relationship between synthesis parameters using cobalt carboxylate precursors and the resulting nanomaterial properties is highlighted in the table below.
| Synthesis Parameter | Precursor Example | Resulting Morphology/Property | Application Impact |
| Precursor Anion | Cobalt Nitrate vs. Cobalt Chloride | Honeycomb vs. Nanowire Networks diva-portal.org | Affects surface area for catalysis and sensing. |
| Ligand Choice | Cobalt Stearate (B1226849) vs. Palmitate vs. Laurate | Varied degradation rates in LDPE capes.gov.br | Tailors the biodegradability of plastics. |
| Synthesis Temperature | Thermal Decomposition of Cobalt Complexes | Control over nanoparticle size and crystallinity echemcom.com | Influences catalytic activity and magnetic properties. |
Organometallic Chemistry Aspects Relevant to Cobalt Dipalmitate
General Overview of Organocobalt Compound Classes
Organocobalt compounds are diverse in their structure and the oxidation state of the cobalt atom, which is most commonly +1 or +3. researchgate.net The ligands associated with organocobalt compounds vary from strong σ-donors like alkyls to π-acid ligands such as carbonyls and phosphines. researchgate.net
Alkyl Cobalt Complexes
Alkyl cobalt complexes are defined by the presence of a sigma bond between a carbon atom of an alkyl group and the cobalt center. acs.org A prominent biological example is methylcobalamin, a form of vitamin B12, where the ligand is a methyl group. wikipedia.org Synthetic alkyl-cobalt(III) complexes have been extensively studied to model the properties of Vitamin B12. acs.org These complexes can be synthesized with various supporting ligands, including porphyrins, cobaloximes, and Schiff bases. wikipedia.orgacs.org
The stability of alkyl cobalt complexes can be influenced by the nature of the supporting ligand. For instance, neutral alkyl-cobalt(III) complexes with a dianionic tetrapodal pentadentate ligand have shown remarkable thermal stability and stability in air. acs.org The cobalt-carbon bond in these complexes can undergo homolytic cleavage to produce carbon-centered radicals, a reactivity that is central to their use in organic and polymer chemistry. acs.org
Paramagnetic monoalkyl Co(II) complexes have also been synthesized and are typically highly sensitive to air and moisture, and thermally labile. acs.org The geometry of these complexes can vary, with examples of both tetrahedral high-spin and square-planar low-spin complexes being reported. ubc.ca
Cobalt Carbonyl Complexes and Clusters
Cobalt carbonyl complexes are a cornerstone of organocobalt chemistry, with dicobalt octacarbonyl (Co₂(CO)₈) being a preeminent example. wikipedia.orgchemicalbook.com This complex is a versatile reagent and catalyst in organic synthesis. chemicalbook.com It can be produced by the carbonylation of cobalt salts. wikipedia.org Upon heating, dicobalt octacarbonyl can convert to tetracobalt dodecacarbonyl (Co₄(CO)₁₂). wikipedia.org
These carbonyl complexes are precursors to catalytically active species. For example, dicobalt octacarbonyl is a precursor to cobalt tetracarbonyl hydride (HCo(CO)₄), a key catalyst in hydroformylation. chemicalbook.com The carbonyl ligands in these complexes are labile, which allows for their substitution by other ligands, such as alkynes. chemicalbook.com
The reaction of dicobalt octacarbonyl with various phosphorus- and arsenic-containing compounds can lead to the formation of cobalt carbonyl clusters that incorporate these p-block elements. mdpi.comnih.govresearchgate.net These clusters exhibit diverse structures and nuclearities. mdpi.comnih.govresearchgate.net Furthermore, heterometallic clusters containing cobalt and other metals, such as molybdenum, have been synthesized using cobalt carbonyls as starting materials.
Cyclopentadienyl (B1206354), Alkene, and Alkyne Cobalt Compounds
Organocobalt compounds featuring cyclopentadienyl (Cp), alkene, and alkyne ligands are extensive and play a significant role in catalysis. wikipedia.orgresearchgate.net Cobaltocene (bis(cyclopentadienyl)cobalt(II)), a 19-electron metallocene, is a well-known example of a sandwich compound and serves as a reducing agent and a source of the CpCo fragment. wikipedia.org Half-sandwich complexes of the type (C₅H₅)CoL₂, where L can be ligands like CO, alkene, or alkyne, are particularly useful in the dimerization and trimerization of alkynes. researchgate.net
Bis(alkene)(cyclopentadienyl)cobalt(I) complexes are valuable precatalysts due to the lability of the alkene ligands. thieme-connect.de These can be synthesized by displacing the carbonyl ligands of dicarbonyl(cyclopentadienyl)cobalt(I) with an alkene. thieme-connect.de
Cobalt complexes readily react with alkynes. Dicobalt octacarbonyl, for instance, reacts with alkynes to form stable dicobalt hexacarbonyl acetylene (B1199291) complexes. wikipedia.orgmcmaster.ca This complexation alters the geometry of the alkyne from linear to a bent conformation. utexas.edu This interaction is foundational to several named reactions in organic chemistry and is also utilized to protect the alkyne functionality during other chemical transformations. wikipedia.orgmcmaster.ca Low-valent cobalt complexes are also known to catalyze cycloaddition reactions involving alkynes and alkenes. researchgate.netacs.orgcsic.es
Role of Cobalt in Organic Transformations and Protecting Group Chemistry
Cobalt catalysis is a powerful tool in organic synthesis, offering alternatives to more expensive noble metals. acs.orgacs.org Cobalt complexes catalyze a wide array of organic transformations, including:
A significant application of organocobalt chemistry lies in the use of cobalt carbonyls as protecting groups for alkynes. wikipedia.orgwikipedia.org The formation of a stable complex between an alkyne and dicobalt octacarbonyl effectively shields the triple bond from reacting under various conditions, such as acidic environments. wikipedia.orgutexas.edu This protection allows for chemical modifications at other parts of the molecule. mcmaster.ca The alkyne can be subsequently liberated from the cobalt complex through mild oxidation. utexas.eduwikipedia.org This strategy is notably employed in the Nicholas reaction, where the cobalt-alkyne complex stabilizes a propargylic cation, enabling nucleophilic substitution at the α-carbon. wikipedia.orgchemicalbook.com
Metallaaromaticity in Organocobalt Systems
Aromaticity, a fundamental concept in organic chemistry, has been extended to the realm of organometallic chemistry, leading to the concept of metallaaromaticity . chemrxiv.orgresearchgate.net This occurs when a CH unit in an aromatic ring is replaced by an organometallic fragment. chemrxiv.orgresearchgate.netnih.gov These metallaaromatic compounds are of great interest due to their unique physicochemical properties. chemrxiv.orgresearchgate.net
While the field has been dominated by late transition metals, recent research has demonstrated the formation of metallaaromatic systems involving cobalt. chemrxiv.orgresearchgate.netnih.gov By coordinating a low-valent cobalt center with a specifically designed macrocyclic pincer ligand, a globally aromatic system can be formed where the cobalt d-orbitals participate in the π-delocalization. chemrxiv.orgresearchgate.netchemrxiv.org
Evidence for metallaaromaticity in these cobalt complexes comes from both experimental data and theoretical calculations. chemrxiv.orgresearchgate.net For instance, ¹H NMR spectroscopy shows significant downfield shifts of certain proton resonances, which is indicative of strong diatropic ring currents, a hallmark of aromaticity. chemrxiv.orgresearchgate.net Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Isomerization Stabilization Energy (ISE) analyses further support the aromatic character of these cobalt-containing macrocycles. chemrxiv.orgresearchgate.net This research opens up new avenues for designing novel electronic materials based on the principle of through-metal π-delocalization. chemrxiv.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing cobalt dipalmitate in laboratory settings?
- Methodological Answer : this compound is typically synthesized by reacting cobalt salts (e.g., cobalt chloride or acetate) with palmitic acid under controlled conditions. A common approach involves refluxing stoichiometric amounts of cobalt(II) acetate tetrahydrate and sodium palmitate in ethanol at 70–80°C for 4–6 hours . Characterization includes Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C=O stretch at ~1700 cm⁻¹) and coordination with cobalt (Co-O bonds at ~600 cm⁻¹). Nuclear magnetic resonance (NMR) can further verify molecular structure, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Answer : Reproducibility requires strict control of reaction parameters (temperature, pH, solvent purity) and precise stoichiometry. Documenting detailed protocols, including purification steps (e.g., recrystallization in hexane), is critical. Cross-validation using multiple characterization techniques (e.g., X-ray diffraction for crystallinity) and adherence to guidelines for experimental reporting (e.g., including raw data in supplementary materials) enhance replicability .
Q. What analytical techniques are recommended for assessing this compound purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies purity by separating unreacted precursors. Accelerated stability studies under varying temperatures and humidity levels (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. Mass spectrometry (MS) detects decomposition products, while dynamic light scattering (DLS) monitors colloidal stability in solution .
Advanced Research Questions
Q. How should researchers address conflicting data on this compound’s bioavailability in biological systems?
- Methodological Answer : Discrepancies in bioavailability studies often arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical methods. For example, a study on 3-MCPD dipalmitate found delayed absorption kinetics (Tmax = 3 h vs. 22 min for free 3-MCPD) but higher Cmax (4.85 vs. 0.95 µg/mL) . To resolve contradictions, use standardized protocols (e.g., harmonized dosing regimens) and cross-validate with isotope-labeled tracers or in situ perfusion models. Meta-analyses of existing data can identify confounding variables (e.g., lipid matrix effects) .
Q. What experimental designs are optimal for studying this compound’s environmental persistence?
- Methodological Answer : Environmental impact studies should employ tiered testing:
- Tier 1 : Hydrolysis assays under varying pH (4–9) and temperatures (20–50°C) to simulate natural conditions.
- Tier 2 : Soil microcosm experiments with LC-MS/MS quantification of degradation products.
- Tier 3 : Ecotoxicity testing using model organisms (e.g., Daphnia magna) to assess bioaccumulation .
Q. How can researchers formulate hypothesis-driven questions for this compound studies using frameworks like PICOT?
- Methodological Answer : Apply the PICOT framework:
- Population : Target systems (e.g., mammalian cell lines, soil microbiota).
- Intervention : Exposure to this compound at defined concentrations.
- Comparison : Free cobalt ions or alternative cobalt complexes.
- Outcome : Metrics like cytotoxicity (IC50), oxidative stress markers, or biodegradation rates.
- Time : Acute (24–72 h) vs. chronic (weeks) exposure .
Q. What strategies mitigate challenges in obtaining high-quality data for this compound research?
- Methodological Answer :
- Data Collection : Use triplicate measurements and internal standards (e.g deuterated analogs) to minimize instrumental variability.
- Data Interpretation : Apply multivariate statistics (e.g., PCA) to distinguish signal from noise in complex datasets.
- Ethical Constraints : Pre-register studies to align with institutional guidelines for hazardous substances .
Methodological Considerations
- Conflict Resolution : For contradictory stability data, employ Arrhenius modeling to extrapolate degradation rates across temperatures .
- Regulatory Compliance : Screen for restricted substances using ICP-MS for cobalt quantification and adhere to thresholds specified in guidelines (e.g., <100 ppm in consumer products) .
- Data Reproducibility : Share raw datasets and computational workflows via repositories like Zenodo to facilitate peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
